molecular formula C25H29NO4 B2911560 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903856-71-3

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2911560
CAS No.: 903856-71-3
M. Wt: 407.51
InChI Key: PUOWONDTNIDMCH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one derivatives: These compounds share the chromen-4-one core structure and exhibit similar biological activities.

    Flavonoids: Natural compounds with a similar core structure, known for their antioxidant and anti-inflammatory properties.

Uniqueness

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its synthetic versatility and potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-17-10-12-26(13-11-17)14-15-29-23-9-8-21-24(27)22(16-30-25(21)18(23)2)19-4-6-20(28-3)7-5-19/h4-9,16-17H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOWONDTNIDMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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